Fidexaban

Description

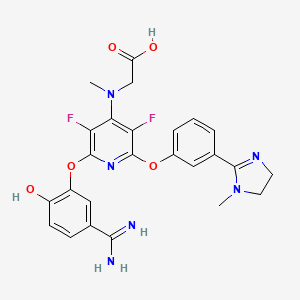

structure in first source

Properties

IUPAC Name |

2-[[2-(5-carbamimidoyl-2-hydroxyphenoxy)-3,5-difluoro-6-[3-(1-methyl-4,5-dihydroimidazol-2-yl)phenoxy]pyridin-4-yl]-methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24F2N6O5/c1-32-9-8-30-23(32)14-4-3-5-15(10-14)37-24-19(26)21(33(2)12-18(35)36)20(27)25(31-24)38-17-11-13(22(28)29)6-7-16(17)34/h3-7,10-11,34H,8-9,12H2,1-2H3,(H3,28,29)(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNSVNGQJGRSNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN=C1C2=CC(=CC=C2)OC3=NC(=C(C(=C3F)N(C)CC(=O)O)F)OC4=C(C=CC(=C4)C(=N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24F2N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183305-24-0 | |

| Record name | Fidexaban [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183305240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FIDEXABAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10NHF3008V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fidexaban Binding Site on Factor Xa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the binding of direct Factor Xa (FXa) inhibitors, with a specific focus on the structural interactions and experimental methodologies relevant to compounds of the fidexaban class. While a crystal structure for this compound itself is not publicly available, the structure of a closely related and highly potent pyrazole-based inhibitor, DPC423 (also known as ZK-807834 or CI-1031), in complex with human Factor Xa (PDB ID: 1FJS) provides a representative model for understanding the key binding interactions.[1][2][3]

Mechanism of Action

Direct Factor Xa inhibitors are a class of anticoagulants that bind directly to the active site of Factor Xa, preventing it from converting prothrombin to thrombin.[4] This inhibition occurs in both free FXa and FXa assembled in the prothrombinase complex. By blocking this crucial step in the coagulation cascade, these inhibitors effectively reduce thrombin generation and subsequent fibrin clot formation.

Quantitative Binding and Selectivity Data

The potency and selectivity of a Factor Xa inhibitor are critical determinants of its therapeutic profile. The inhibitor DPC423, used here as a structural surrogate for this compound, demonstrates high affinity for Factor Xa and significant selectivity over other serine proteases.

| Parameter | Value | Target Enzyme/Protein |

| Ki | 0.15 nM | Human Coagulation Factor Xa |

| Ki | 60 nM | Trypsin |

| Ki | 6,000 nM | Thrombin |

| Ki | 61 nM | Plasma Kallikrein |

| Ki | 1,800 nM | Activated Protein C |

| Ki | 2,200 nM | Factor IXa |

| Ki | >15,000 nM | Factor VIIa |

| IC50 | 44,000 nM | Complement Factor I |

Table 1: Inhibition constants (Ki) and IC50 values for DPC423 against Factor Xa and other serine proteases, demonstrating its high potency and selectivity.[5]

The Factor Xa Binding Site

The active site of Factor Xa is a well-defined cleft with distinct sub-pockets that accommodate the inhibitor. The binding of pyrazole-based inhibitors like DPC423 is characterized by an L-shaped conformation, engaging two primary specificity pockets: the S1 and S4 subsites.

-

S1 Pocket: This deep, anionic pocket is responsible for recognizing the P1 moiety of the natural substrate. In the case of DPC423, the basic aminomethylphenyl group occupies this pocket, forming a critical salt bridge with the carboxylate side chain of Asp189 . This interaction is a key determinant of binding affinity.

-

S4 Pocket: This larger, hydrophobic pocket is formed by the side chains of aromatic residues, primarily Tyr99 , Phe174 , and Trp215 .[6] The biphenyl-methylsulfonyl moiety of DPC423 fits snugly into this "aryl-binding site," forming strong aromatic stacking (pi-pi) and hydrophobic interactions.[1] These interactions are crucial for both potency and selectivity.

The central pyrazole ring acts as a rigid scaffold, optimally positioning the P1 and P4 groups for interaction with their respective pockets.

Experimental Protocols

Factor Xa Enzymatic Inhibition Assay (Chromogenic)

This protocol describes a typical method for determining the inhibitory potency (IC50 and subsequently Ki) of a compound against Factor Xa.

Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of Factor Xa by 50%.

Materials:

-

Factor Xa-specific chromogenic substrate (e.g., CH3OCO-D-CHA-Gly-Arg-pNA)[8]

-

Test inhibitor (e.g., this compound, DPC423)

-

Assay Buffer (e.g., Tris-HCl, pH 7.4, with NaCl and CaCl2)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions of the test inhibitor in Assay Buffer at concentrations 10-fold higher than the desired final concentrations.

-

Dilute Factor Xa to a working concentration (e.g., 0.125 ng/µL) in Assay Buffer.[9]

-

Dilute the chromogenic substrate to its working concentration in Assay Buffer.

-

-

Assay Setup:

-

Add 10 µL of each inhibitor dilution to the appropriate wells of the microplate ("Test Inhibitor" wells).[9]

-

Add 10 µL of Assay Buffer (with equivalent DMSO concentration) to "Positive Control" (no inhibitor) and "Blank" (no enzyme) wells.

-

Add 40 µL of the diluted Factor Xa solution to the "Test Inhibitor" and "Positive Control" wells. Add 40 µL of Assay Buffer to the "Blank" wells.

-

-

Pre-incubation:

-

Mix the plate gently and incubate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[9]

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 50 µL of the diluted chromogenic substrate to all wells.[9]

-

Immediately begin monitoring the change in absorbance at 405 nm at regular intervals (kinetic analysis) or allow the reaction to proceed for a fixed time (e.g., 30-60 minutes) for an endpoint reading.[9]

-

-

Data Analysis:

-

Subtract the absorbance of the "Blank" wells from all other wells.

-

Calculate the rate of reaction (V) for each inhibitor concentration.

-

Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, provided the substrate concentration, Km, and mechanism of inhibition are known.

-

X-Ray Crystallography of Factor Xa-Inhibitor Complex

This protocol outlines the general steps required to determine the three-dimensional structure of Factor Xa in complex with an inhibitor.

Objective: To obtain a high-resolution crystal structure of the protein-ligand complex to visualize the binding mode and key interactions.

Procedure:

-

Protein Expression and Purification:

-

Express recombinant human Factor X in a suitable expression system (e.g., mammalian cells).

-

Purify the zymogen using multiple chromatography steps (e.g., ion exchange, affinity chromatography).

-

Activate Factor X to Factor Xa using an appropriate activator (e.g., Russell's viper venom).

-

Further purify the active Factor Xa to homogeneity.

-

-

Complex Formation (Co-crystallization):

-

Crystallization:

-

Screen a wide range of crystallization conditions (precipitants, pH, salts, temperature) using vapor diffusion methods (hanging drop or sitting drop).[11]

-

Optimize lead conditions to grow single, diffraction-quality crystals of the Factor Xa-inhibitor complex. For PDB 1FJS, crystals were grown using PEG-1500 as a precipitant at pH 8.0.[11]

-

-

Data Collection:

-

Cryo-protect the crystal and flash-cool it in liquid nitrogen.

-

Expose the crystal to a high-intensity X-ray beam (typically at a synchrotron source) and collect diffraction data.[11]

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain electron density maps.

-

Solve the structure using molecular replacement with a known Factor Xa structure as a search model.

-

Build the inhibitor into the observed electron density in the active site.

-

Refine the model against the experimental data to produce the final, high-resolution structure.

-

References

- 1. rcsb.org [rcsb.org]

- 2. wwPDB: pdb_00001fjs [wwpdb.org]

- 3. researchgate.net [researchgate.net]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Nonpeptide factor Xa inhibitors: DPC423, a highly potent and orally bioavailable pyrazole antithrombotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. remedypublications.com [remedypublications.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. chromogenic, ≥90% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]

- 11. 1fjs - CRYSTAL STRUCTURE OF THE INHIBITOR ZK-807834 (CI-1031) COMPLEXED WITH FACTOR XA - Experimental details - Protein Data Bank Japan [pdbj.org]

In Vitro Characterization of Fidexaban: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fidexaban (also known as ZK-807834 and CI-1031) is a potent and selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Its mechanism of action involves the direct blockage of FXa, which in turn prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of blood clots.[1] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, presenting key quantitative data, detailed experimental protocols for relevant assays, and visual representations of its mechanism and experimental workflows.

Data Presentation: Quantitative In Vitro Profile of this compound

The following tables summarize the key quantitative data obtained from in vitro studies of this compound.

| Parameter | Value | Assay Condition |

| Enzyme Inhibition | ||

| IC50 (Clot-bound Prothrombinase) | 10 ± 7 nM | Inhibition of Factor Xa within the prothrombinase complex |

| Coagulation Assays | ||

| Prothrombin Time (PT) Prolongation | 2x at 0.3–0.5 µM | Human Plasma |

| Activated Partial Thromboplastin Time (aPTT) Prolongation | 2x at 0.3–0.5 µM | Human Plasma |

| Thrombin Time (TT) | No effect | Human Plasma |

| Platelet Aggregation | ||

| ADP-induced Aggregation | No direct effect | |

| Collagen-induced Aggregation | No direct effect |

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

Prothrombin Time (PT) Assay

Principle: The PT assay evaluates the extrinsic and common pathways of the coagulation cascade. It measures the time taken for a fibrin clot to form after the addition of thromboplastin (a source of tissue factor and phospholipids) and calcium to citrated plasma.

Methodology:

-

Sample Preparation: Collect whole blood into a tube containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).

-

Reagent Preparation: Reconstitute the thromboplastin reagent according to the manufacturer's instructions. Pre-warm the reagent and calcium chloride (0.025 M) solution to 37°C.

-

Assay Procedure: a. Pipette 100 µL of PPP into a pre-warmed coagulometer cuvette. b. Incubate the plasma at 37°C for 3 minutes. c. Add 200 µL of the pre-warmed thromboplastin reagent to the cuvette and simultaneously start a timer. d. The time to clot formation is measured optically or mechanically by the coagulometer.

-

Data Analysis: The clotting time is recorded in seconds. For inhibitor studies, various concentrations of this compound are spiked into the plasma, and the concentration required to double the baseline PT is determined.

Activated Partial Thromboplastin Time (aPTT) Assay

Principle: The aPTT assay assesses the intrinsic and common pathways of coagulation. It measures the clotting time after the addition of a contact activator (e.g., silica, kaolin), phospholipids (partial thromboplastin), and calcium to plasma.

Methodology:

-

Sample Preparation: Prepare platelet-poor plasma (PPP) as described for the PT assay.

-

Reagent Preparation: Reconstitute the aPTT reagent (containing a contact activator and phospholipids) and calcium chloride (0.025 M) solution. Pre-warm the reagents to 37°C.

-

Assay Procedure: a. Pipette 100 µL of PPP into a pre-warmed coagulometer cuvette. b. Add 100 µL of the pre-warmed aPTT reagent to the plasma. c. Incubate the mixture at 37°C for a specified time (typically 3-5 minutes) to allow for optimal activation of contact factors. d. Add 100 µL of pre-warmed calcium chloride solution to initiate clotting and simultaneously start a timer. e. The time to clot formation is measured.

-

Data Analysis: The clotting time is recorded in seconds. The concentration of this compound that doubles the baseline aPTT is determined.

Clot-Bound Prothrombinase Inhibition Assay

Principle: This assay measures the ability of an inhibitor to block the activity of Factor Xa when it is assembled into the prothrombinase complex (Factor Xa, Factor Va, phospholipids, and calcium ions), which is responsible for the rapid conversion of prothrombin to thrombin.

Methodology:

-

Reagent Preparation:

-

Purified human Factor Xa, Factor Va, prothrombin, and a chromogenic thrombin substrate.

-

Phospholipid vesicles (e.g., phosphatidylcholine/phosphatidylserine).

-

Tris-buffered saline (TBS) with calcium chloride.

-

-

Assay Procedure: a. In a microplate well, combine Factor Xa, Factor Va, and phospholipid vesicles in TBS with calcium. b. Add varying concentrations of this compound and incubate for a defined period to allow for inhibitor binding. c. Initiate the reaction by adding prothrombin. d. Allow the conversion of prothrombin to thrombin to proceed for a set time. e. Stop the reaction and measure the amount of thrombin generated by adding a specific chromogenic substrate for thrombin. The rate of color development is proportional to the thrombin activity.

-

Data Analysis: The absorbance is read using a microplate reader. The IC50 value, the concentration of this compound that causes 50% inhibition of prothrombinase activity, is calculated from a dose-response curve.

Platelet Aggregation Assay (ADP and Collagen-Induced)

Principle: This assay measures the ability of platelets to aggregate in response to specific agonists. Light transmission aggregometry is a common method, where an increase in light transmission through a platelet-rich plasma (PRP) sample indicates platelet aggregation.

Methodology:

-

Sample Preparation: Collect whole blood into a tube containing 3.2% sodium citrate. Centrifuge at a low speed (200 x g) for 10 minutes to obtain platelet-rich plasma (PRP). Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (1500 x g) for 15 minutes. Adjust the platelet count in the PRP using PPP.

-

Agonist Preparation: Prepare working solutions of ADP and collagen at their desired final concentrations.

-

Assay Procedure: a. Pipette a known volume of PRP into an aggregometer cuvette with a stir bar and place it in the instrument pre-warmed to 37°C. b. Set the baseline (0% aggregation) with PRP and the maximum (100% aggregation) with PPP. c. Add varying concentrations of this compound to the PRP and incubate for a short period. d. Add the agonist (ADP or collagen) to initiate aggregation. e. Record the change in light transmission for a defined period (e.g., 5-10 minutes).

-

Data Analysis: The maximum percentage of aggregation is determined. The effect of this compound is assessed by comparing the aggregation in the presence of the inhibitor to the control (agonist alone).

Mandatory Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its in vitro characterization.

Caption: Mechanism of action of this compound as a direct Factor Xa inhibitor.

Caption: Experimental workflow for the in vitro characterization of this compound.

References

In-depth Technical Guide on the Synthesis and Purification of Fidexaban: A Review of Publicly Available Information

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fidexaban is a direct factor Xa inhibitor that has been investigated for its anticoagulant properties. This technical guide aims to provide a comprehensive overview of the synthesis and purification methods for this compound, based on a thorough review of publicly available scientific literature and patent filings. However, a detailed examination of the available data reveals a significant scarcity of specific information regarding the synthetic routes and purification protocols for this compound itself. The majority of accessible research focuses on other factor Xa inhibitors, such as Edoxaban and Apixaban. This document will summarize the available information on related compounds to infer potential strategies applicable to this compound, while clearly highlighting the existing knowledge gap.

Introduction to this compound

This compound is a small molecule designed to selectively and reversibly inhibit Factor Xa, a critical enzyme in the coagulation cascade. By blocking Factor Xa, this compound effectively prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots. While its mechanism of action is well-understood, the specifics of its chemical synthesis and purification are not widely disclosed in the public domain.

Synthesis of Factor Xa Inhibitors: General Strategies

The synthesis of complex heterocyclic molecules like this compound typically involves multi-step reaction sequences. While specific pathways for this compound are not detailed in the available literature, the synthesis of structurally related anticoagulants such as Edoxaban and Apixaban can provide insights into potential synthetic strategies. These often involve:

-

Heterocycle Formation: Construction of the core ring systems, which may involve condensation reactions, cyclizations, and transition-metal-catalyzed cross-coupling reactions.

-

Amide Bond Formation: Coupling of carboxylic acid and amine fragments, often facilitated by standard coupling reagents.

-

Introduction of Chiral Centers: Use of chiral starting materials, asymmetric catalysis, or resolution of racemic mixtures to achieve the desired stereochemistry, which is often crucial for biological activity.

A general workflow for the synthesis of a complex pharmaceutical ingredient is depicted below.

Caption: A generalized workflow for Active Pharmaceutical Ingredient (API) synthesis, purification, and quality control.

Purification Methods for Related Anticoagulants

Purification is a critical step in pharmaceutical manufacturing to ensure the removal of impurities, by-products, and unreacted starting materials. For related factor Xa inhibitors, a combination of techniques is typically employed.

Chromatography

Chromatographic methods are powerful tools for separating complex mixtures. For compounds similar to this compound, the following techniques are commonly used:

-

Flash Chromatography: Often used for initial purification on a laboratory scale.

-

High-Performance Liquid Chromatography (HPLC): A highly efficient technique for both analytical and preparative-scale purification. Reverse-phase HPLC is frequently utilized for the separation of small organic molecules. Patents related to Edoxaban describe chromatographic separation using a filler of amylose-tri(3,5-xylylcarbamate) bonded silica gel to separate isomers.[1]

Crystallization

Crystallization is a key technique for obtaining highly pure solid compounds. The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool, leading to the formation of crystals of the pure compound. Patents for Apixaban describe purification by dissolving the crude product in a solvent mixture followed by the addition of an anti-solvent to induce crystallization.

Filtration and Washing

Following crystallization, the solid product is isolated by filtration and washed with a solvent in which the desired compound has low solubility, while impurities are more soluble.

The logical flow of a typical purification process is illustrated below.

Caption: A sequential diagram illustrating a common multi-step purification process for a pharmaceutical compound.

Analytical Characterization

The purity and identity of the final product are confirmed using a battery of analytical techniques. For small molecule drugs, these typically include:

-

High-Performance Liquid Chromatography (HPLC): To determine purity and quantify impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

Conclusion and Knowledge Gaps

While general principles of organic synthesis and purification are applicable to this compound, the absence of specific, publicly available data on its synthesis and purification is a significant limitation. The information presented here, drawn from related compounds, can serve as a foundational guide for researchers and drug development professionals. However, it is crucial to acknowledge that the optimal conditions for the synthesis and purification of this compound would require dedicated process development and optimization. Further disclosure in the scientific literature or patent filings would be necessary to provide a more detailed and definitive technical guide.

References

An In-depth Technical Guide to the Stability and Storage of Fidexaban

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the known stability and storage conditions for the direct factor Xa inhibitor, Fidexaban. Due to the limited availability of comprehensive public data on this compound's degradation pathways and forced stability studies, this document also presents established methodologies and findings from similar anticoagulant molecules, such as Edoxaban and Apixaban. This comparative analysis offers a robust framework for researchers and drug development professionals to understand the potential stability challenges and analytical strategies applicable to this compound and other compounds in its class.

Introduction to this compound

This compound is a potent and selective direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. By inhibiting Factor Xa, this compound effectively blocks the conversion of prothrombin to thrombin, thereby preventing the formation of blood clots. Its therapeutic potential lies in the prevention and treatment of thromboembolic disorders. As with any pharmaceutical compound, understanding its stability profile is paramount for ensuring safety, efficacy, and appropriate formulation development.

Recommended Storage Conditions for this compound

Currently, detailed stability data for this compound under a wide range of conditions is not extensively published in peer-reviewed literature. The primary source of storage information comes from commercial suppliers of the compound for research purposes.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Source |

| Powder | -20°C | 3 years | [1] |

| Powder | 4°C | 2 years | [1] |

| In Solvent | -80°C | 6 months | [1] |

| In Solvent | -20°C | 1 month | [1] |

Note: When preparing stock solutions, it is recommended to aliquot and store them to prevent degradation from repeated freeze-thaw cycles.[1]

Forced Degradation and Stability-Indicating Methods: A Framework for this compound

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. While specific forced degradation data for this compound is not publicly available, the methodologies applied to other Factor Xa inhibitors like Edoxaban and Apixaban provide a blueprint for the types of studies that would be necessary.

Typical Stress Conditions in Forced Degradation Studies

Forced degradation studies typically expose the drug substance to a variety of stress conditions to accelerate its decomposition. The following table outlines common conditions used for similar anticoagulants.

Table 2: Exemplar Stress Conditions for Forced Degradation Studies of Anticoagulants

| Stress Condition | Reagent/Parameter | Typical Conditions | Potential Degradation |

| Acid Hydrolysis | 0.1 M HCl | 80°C for 24 hours | Hydrolysis of amide or ester linkages |

| Base Hydrolysis | 0.1 M NaOH | 60°C for 2 hours | Hydrolysis of amide or ester linkages |

| Oxidation | 3-30% H₂O₂ | Room temperature for 24-48 hours | Formation of N-oxides, hydroxylation |

| Thermal Degradation | Dry Heat | 60-100°C for up to 8 days | General decomposition |

| Photostability | UV and visible light | ICH Q1B guidelines | Photolytic cleavage or rearrangement |

Experimental Protocol: A Representative Stability-Indicating HPLC Method

The following protocol is a generalized example of a stability-indicating High-Performance Liquid Chromatography (HPLC) method that could be developed and validated for this compound, based on established methods for other anticoagulants.

Objective: To develop a specific, accurate, and precise reverse-phase HPLC method for the quantification of this compound in the presence of its degradation products.

Materials and Equipment:

-

HPLC system with a UV or Photodiode Array (PDA) detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphate buffer (e.g., potassium dihydrogen phosphate)

-

Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment and degradation studies

-

Hydrogen peroxide (30%)

-

This compound reference standard

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient mixture of a phosphate buffer and an organic solvent like acetonitrile or methanol.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30-40°C

-

Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 280 nm).

-

Injection Volume: 10-20 µL

Method Validation: The method would be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as:

-

Specificity (no interference from degradants)

-

Linearity (over a defined concentration range)

-

Accuracy (% recovery)

-

Precision (repeatability and intermediate precision)

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

Robustness (deliberate small changes to method parameters)

Potential Degradation Pathways

Understanding the degradation pathways is crucial for identifying critical quality attributes and ensuring the long-term stability of a drug product. While no specific degradation pathways for this compound have been published, analysis of its structure and comparison with similar molecules allows for the postulation of potential degradation routes.

Conclusion

The stability and storage conditions of this compound are critical parameters for its successful development and clinical application. While publicly available data is currently limited to basic storage recommendations for the neat compound and solutions, a comprehensive stability program would be essential for any formulation development. This guide has provided the known storage conditions for this compound and has outlined a framework for the types of stability studies, analytical methodologies, and degradation pathway analyses that are standard in the pharmaceutical industry, using examples from structurally related anticoagulants. Researchers and drug development professionals are encouraged to use these established principles as a guide for their own investigations into the stability of this compound and similar molecules.

Disclaimer: This document is intended for informational purposes for a scientific audience. The information regarding forced degradation and analytical methods is based on general pharmaceutical practices and data from similar molecules, and has not been specifically validated for this compound. All laboratory work should be conducted in accordance with applicable safety and regulatory guidelines.

References

Fidexaban Solubility Profile: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Fidexaban, a direct Factor Xa inhibitor. Due to the limited availability of public data on the solubility of this compound in a wide range of common laboratory solvents, this document summarizes the currently available information and provides a detailed, representative experimental protocol for determining solubility. This guide is intended to assist researchers in handling and formulating this compound for laboratory use.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₄F₂N₆O₅ | PubChem[1] |

| Molecular Weight | 526.5 g/mol | PubChem[1] |

| XLogP3 | 2.2 | PubChem[1] |

| Calculated Aqueous Solubility (log S) | - | A theoretical study suggests slight aqueous solubility.[2] |

Quantitative Solubility Data

Quantitative solubility data for this compound in common laboratory solvents is not extensively available in peer-reviewed literature or public databases. The following table summarizes the available data. It is important to note the specific conditions under which these values were obtained, as they significantly impact solubility.

| Solvent | Solubility | Conditions | Source |

| Dimethyl Sulfoxide (DMSO) | 4.1 mg/mL | With sonication, warming, and pH adjustment to 3 with 1 M HCl, and heating to 60°C. | MedchemExpress |

| Water | 1.96 mg/mL | With sonication, warming, and pH adjustment to 3 with 1 M HCl, and heating to 60°C. | MedchemExpress |

A Safety Data Sheet for this compound states "No data available" for water solubility, highlighting the inconsistency in publicly available information.[3] A theoretical study predicts that this compound is slightly soluble in water.[2]

Experimental Protocol for Solubility Determination

The following is a detailed experimental protocol for determining the equilibrium solubility of this compound in various laboratory solvents using the widely accepted saturation shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis. This protocol is based on established methods for pharmaceutical compounds.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected laboratory solvents (e.g., Water, Ethanol, Methanol, Acetonitrile, Acetone, Dimethyl Sulfoxide)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

HPLC system with UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 1 mL) of the selected solvents. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolved concentration reaches a maximum and is stable.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to sediment.

-

To ensure complete removal of undissolved particles, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).

-

-

Sample Collection and Preparation:

-

Carefully collect an aliquot of the supernatant from each vial, being cautious not to disturb the solid pellet.

-

Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to construct a calibration curve.

-

Analyze the standard solutions and the diluted test samples by HPLC. A reverse-phase C18 column is typically suitable. The mobile phase could consist of a mixture of acetonitrile and water with a suitable buffer and a gradient or isocratic elution. Detection is typically performed using a UV detector at a wavelength where this compound exhibits maximum absorbance.

-

Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or µg/mL.

-

Visualizations

4.1. Mechanism of Action: Inhibition of the Coagulation Cascade

This compound is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. The diagram below illustrates the point of inhibition.

4.2. Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of this compound solubility.

References

- 1. This compound | C25H24F2N6O5 | CID 4322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Theoretical Study of Molecular Structure and Physicochemical Properties of Novel Factor Xa Inhibitors and Dual Factor Xa and Factor IIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide on the Early Discovery and Development of Direct Factor Xa Inhibitors: A Case Study Approach

Disclaimer: The development of Fidexaban, a direct factor Xa inhibitor, was discontinued during its clinical development. Consequently, detailed public information regarding its synthesis, preclinical, and clinical data is scarce. This guide will, therefore, provide a comprehensive overview of the discovery and development process of direct factor Xa inhibitors by using publicly available data from structurally and mechanistically similar, successfully developed drugs in the same class, namely Apixaban, Rivaroxaban, and Edoxaban. This approach aims to offer researchers, scientists, and drug development professionals a thorough understanding of the core principles and methodologies involved in advancing a direct factor Xa inhibitor from concept to clinical evaluation.

Introduction to Direct Factor Xa Inhibitors

Direct oral anticoagulants (DOACs) that specifically target Factor Xa (FXa) have revolutionized the management of thromboembolic disorders.[1] Factor Xa is a critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, the final common pathway in clot formation.[1][2] By directly inhibiting FXa, these agents effectively reduce thrombin generation and prevent the formation of fibrin clots.[1] this compound was developed as an orally active, potent, and synthetic inhibitor of coagulation factor Xa.[3][4] Although its development was halted, the foundational science behind its discovery is representative of the broader class of "xabans."

Mechanism of Action

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic and extrinsic pathways, which converge at the activation of Factor X to Factor Xa. Factor Xa then plays a pivotal role in the prothrombinase complex, which proteolytically cleaves prothrombin to generate thrombin. Thrombin, in turn, converts soluble fibrinogen to insoluble fibrin monomers, which polymerize and are cross-linked to form a durable clot.

Direct FXa inhibitors, such as this compound and its counterparts, bind directly to the active site of Factor Xa, preventing it from interacting with its substrate, prothrombin. This inhibition occurs without the need for a cofactor like antithrombin.

Early Discovery and Lead Optimization

The discovery of novel direct FXa inhibitors typically begins with high-throughput screening (HTS) of large compound libraries to identify initial "hits" that exhibit inhibitory activity against Factor Xa. These hits then undergo a rigorous process of lead optimization to improve their potency, selectivity, and pharmacokinetic properties.

The synthesis of complex molecules like direct FXa inhibitors involves multi-step chemical processes. While the specific synthesis of this compound is not publicly detailed, the synthesis of Rivaroxaban provides a representative example of the chemical strategies employed. A common approach involves the construction of the core oxazolidinone ring structure, followed by the addition of the morpholinone and chlorothiophene moieties.

Experimental Protocol: Representative Synthesis of Rivaroxaban Intermediate

A key step in the synthesis of Rivaroxaban is the formation of the (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one intermediate. A published method describes the reaction of 4-{4-[(S)-5-[(((4-chlorophenyl)methylene)amino)methyl]-2-oxo-1,3-oxazolidine-3-yl]phenyl}morpholin-3-one with methanesulfonic acid in ethanol and water. The resulting crystalline product is then isolated.[5] The final acylation step involves reacting this intermediate with 5-chlorothiophene-2-carbonyl chloride.[5]

Preclinical Development

Preclinical studies are essential to evaluate the efficacy, safety, and pharmacokinetic profile of a drug candidate before it can be administered to humans.

-

Enzyme Inhibition Assays: These assays determine the potency and selectivity of the inhibitor against Factor Xa and other related proteases.

Experimental Protocol: Factor Xa Inhibition Assay

The inhibitory activity of a compound against Factor Xa is typically measured using a chromogenic assay. In this assay, purified human Factor Xa is incubated with the test compound at various concentrations. A chromogenic substrate for Factor Xa is then added, and the rate of substrate cleavage is measured by monitoring the change in absorbance at a specific wavelength. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.

-

Plasma-Based Coagulation Assays: These assays, such as the prothrombin time (PT) and activated partial thromboplastin time (aPTT), assess the anticoagulant effect of the compound in human plasma.

-

Animal Models of Thrombosis: The antithrombotic efficacy of the drug candidate is evaluated in various animal models of thrombosis, such as ferric chloride-induced arterial thrombosis or venous stasis models.[6][7]

Experimental Protocol: Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats

Rats are anesthetized, and the carotid artery is exposed. A piece of filter paper saturated with a ferric chloride solution is applied to the artery to induce endothelial injury and thrombus formation. The test compound is administered orally or intravenously before the injury. The time to vessel occlusion is then measured.

-

Bleeding Models: The potential for increased bleeding, a key side effect of anticoagulants, is assessed in animal models, such as the tail transection bleeding time model.

-

Pharmacokinetic and Toxicological Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the drug, as well as its potential toxicity.

The following tables summarize the preclinical data for Apixaban, a successfully developed direct Factor Xa inhibitor.

Table 1: In Vitro Inhibitory Potency and Selectivity of Apixaban [8][9][10]

| Parameter | Value |

| Ki (human Factor Xa) | 0.08 nM |

| Selectivity vs. Thrombin | > 30,000-fold |

| IC50 (rat Factor Xa) | 0.73 µM |

| IC50 (dog Factor Xa) | 1.5 µM |

Table 2: Pharmacokinetic Properties of Apixaban in Different Species [11]

| Species | Bioavailability | Volume of Distribution (L/kg) | Clearance (L/h/kg) |

| Rat | ~50% | ~0.5 | ~0.9 |

| Dog | >50% | ~0.2 | ~0.04 |

| Chimpanzee | >50% | ~0.17 | ~0.018 |

Clinical Development

Clinical development involves testing the drug in humans through a series of phased trials to establish its safety and efficacy.

Phase I trials are typically conducted in a small number of healthy volunteers to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of the drug at different doses.

Phase II trials are conducted in patients with the target disease to evaluate the efficacy of the drug and to determine the optimal dose range. The development of this compound was discontinued during this phase.

Experimental Protocol: Representative Phase II Clinical Trial Design for a Direct Factor Xa Inhibitor in Atrial Fibrillation

A Phase II trial for a new oral anticoagulant in patients with non-valvular atrial fibrillation would typically be a randomized, parallel-group study comparing different doses of the new drug with the standard of care (e.g., warfarin). The primary outcome is often the incidence of major and clinically relevant non-major bleeding events. Efficacy endpoints, such as the incidence of stroke and systemic embolism, are also assessed.

The following table summarizes the key findings from a Phase II study of Edoxaban in patients with atrial fibrillation.

Table 3: Bleeding Events in a Phase II Study of Edoxaban vs. Warfarin [12]

| Treatment Group | Incidence of Major or Clinically Relevant Non-Major Bleeding |

| Warfarin | 3.2% |

| Edoxaban 30 mg once daily | 3.0% |

| Edoxaban 60 mg once daily | 3.8% |

| Edoxaban 30 mg twice daily | 7.8% |

| Edoxaban 60 mg twice daily | 10.6% |

These results indicated that the once-daily dosing regimens of Edoxaban had a similar bleeding profile to warfarin, while the twice-daily regimens were associated with a higher incidence of bleeding.[12] This data was crucial in selecting the once-daily dose for further development in Phase III trials.

Conclusion

The early discovery and development of a direct Factor Xa inhibitor is a complex, multi-faceted process that requires a deep understanding of medicinal chemistry, pharmacology, and clinical trial design. Although the development of this compound was not completed, the principles and methodologies illustrated through the successful development of other "xabans" like Apixaban, Rivaroxaban, and Edoxaban provide a clear and comprehensive roadmap for future drug development in this critical therapeutic area. The careful evaluation of in vitro and in vivo preclinical data is paramount for selecting promising candidates for clinical trials, and well-designed Phase II studies are crucial for determining the optimal dose and regimen to carry forward into pivotal Phase III trials.

References

- 1. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]

- 2. Discovery and development of direct Xa inhibitors - Wikiwand [wikiwand.com]

- 3. [PDF] Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor | Semantic Scholar [semanticscholar.org]

- 4. Synthesis method of rivaroxaban - Eureka | Patsnap [eureka.patsnap.com]

- 5. tandfonline.com [tandfonline.com]

- 6. ahajournals.org [ahajournals.org]

- 7. Animal models of venous thrombosis - Albadawi - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]

- 8. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preclinical pharmacokinetics and pharmacodynamics of apixaban, a potent and selective factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Randomised, parallel-group, multicentre, multinational phase 2 study comparing edoxaban, an oral factor Xa inhibitor, with warfarin for stroke prevention in patients with atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Enigma of Fidexaban: A Guide to its Activity and Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fidexaban is a potent, orally active direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] Its development marked a significant step in the quest for safer and more effective anticoagulants. Understanding the relationship between the chemical structure of this compound and its biological activity is paramount for the design of novel anticoagulants with improved therapeutic profiles. This technical guide provides an in-depth overview of the structural activity relationship (SAR) of Factor Xa inhibitors related to this compound, detailed experimental protocols for assessing their activity, and a discussion of the key structural features driving their potency.

While specific quantitative SAR data for a broad series of this compound analogs is not extensively available in the public domain, this guide synthesizes the known information on this compound's structure, the general SAR principles of related Factor Xa inhibitors, and the methodologies required to evaluate them.

The Coagulation Cascade and the Role of Factor Xa

The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin clot. Factor Xa sits at the convergence of the intrinsic and extrinsic pathways, making it a prime target for anticoagulant therapy.

Figure 1: The Coagulation Cascade and the inhibitory action of this compound on Factor Xa.

Structural Features of this compound

This compound possesses a distinct chemical architecture that contributes to its high affinity and selectivity for Factor Xa. The molecule's design incorporates key pharmacophoric elements that interact with specific pockets within the active site of the enzyme. A theoretical study of this compound's molecular structure highlights its characteristic L-shape and the significant effect of solvent on its equilibrium geometry.[2] At a physiological pH of 7.4, this compound is predicted to exist in a zwitterionic form.[2]

Core Requirements for Factor Xa Inhibition

The design of direct Factor Xa inhibitors like this compound revolves around optimizing interactions with several key binding pockets in the enzyme's active site, primarily the S1 and S4 pockets.

-

S1 Pocket: This is a deep, positively charged pocket that accommodates and recognizes the side chain of arginine or similar basic moieties. In many Factor Xa inhibitors, a basic group like an amidine or a related heterocycle is crucial for anchoring the molecule in the active site through strong ionic interactions with Asp189.

-

S4 Pocket: This is a larger, more hydrophobic pocket. Moieties that can form favorable hydrophobic and aromatic stacking interactions within this pocket significantly contribute to the inhibitor's potency and selectivity.

Putative Structure-Activity Relationship of this compound Analogs

Although a detailed quantitative SAR for a series of this compound analogs is not publicly available, we can infer key relationships based on the structure of this compound and the extensive research on other Factor Xa inhibitors, such as those with pyridinone scaffolds.[3][4]

P1 Moiety (Interacting with S1 Pocket): The benzamidine group is a classic P1 moiety that forms a salt bridge with the carboxylate of Asp189 at the bottom of the S1 pocket. Modifications in this region are generally detrimental to activity unless a suitable bioisostere is employed.

P4 Moiety (Interacting with S4 Pocket): The substituted phenoxy group at the 6-position of the pyridinone core likely occupies the S4 pocket. The nature and substitution pattern of this aromatic ring are critical for optimizing hydrophobic and potential hydrogen bonding interactions.

Pyridinone Core: The central difluoropyridinone scaffold serves as a rigid template to correctly orient the P1 and P4 moieties for optimal binding. The fluorine atoms can modulate the electronic properties and metabolic stability of the core.

Linker and N-methylglycine Moiety: The ether linkages provide rotational flexibility, while the N-methylglycine group at the 4-position of the pyridinone can influence solubility, pharmacokinetic properties, and potentially interact with the enzyme surface.

Figure 2: Conceptual diagram of the Structure-Activity Relationship (SAR) for this compound analogs.

Experimental Protocols

The evaluation of this compound analogs relies on a suite of in vitro and in vivo assays. The two primary in vitro assays are the Factor Xa inhibition assay and the prothrombin time assay.

In Vitro Factor Xa Inhibition Assay

This assay directly measures the potency of a compound in inhibiting the enzymatic activity of purified Factor Xa.

Principle: The assay measures the ability of an inhibitor to block the cleavage of a chromogenic substrate by Factor Xa. The rate of color development is inversely proportional to the inhibitor's potency.

Materials:

-

Human Factor Xa

-

Chromogenic Factor Xa substrate (e.g., S-2222)

-

Tris-HCl buffer (pH 7.4) containing NaCl and CaCl2

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the test compound in the assay buffer.

-

Add a fixed concentration of human Factor Xa to each well of the microplate.

-

Add the serially diluted test compounds to the wells and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

-

Monitor the change in absorbance at 405 nm over time using a microplate reader.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., four-parameter logistic) to determine the IC50 value.

Figure 3: Experimental workflow for the in vitro Factor Xa inhibition assay.

Prothrombin Time (PT) Assay

The PT assay assesses the integrity of the extrinsic and common pathways of the coagulation cascade and is used to determine the anticoagulant effect of inhibitors in plasma.

Principle: The time taken for plasma to clot after the addition of thromboplastin (a source of tissue factor) and calcium is measured. An increase in the clotting time indicates anticoagulant activity.

Materials:

-

Citrated human plasma

-

Thromboplastin reagent with calcium

-

Coagulometer

-

Water bath at 37°C

Procedure:

-

Collect blood into a tube containing sodium citrate to chelate calcium and prevent coagulation.

-

Prepare platelet-poor plasma by centrifugation.

-

Pre-warm the plasma sample and the thromboplastin reagent to 37°C.

-

Add a defined volume of the pre-warmed thromboplastin reagent to the plasma sample.

-

Simultaneously start a timer and measure the time until a fibrin clot is formed using a coagulometer.

-

To determine the activity of an inhibitor, spike the plasma with various concentrations of the test compound and measure the prolongation of the clotting time.

-

The results can be expressed as the concentration of the inhibitor required to double the baseline clotting time (EC2x).

Figure 4: Experimental workflow for the Prothrombin Time (PT) assay.

Data Presentation

Due to the lack of publicly available quantitative SAR data for a series of this compound analogs, a representative table is presented below to illustrate how such data would be structured. This table is based on hypothetical data for illustrative purposes.

| Compound ID | R1 (P4 Moiety) | R2 (Linker/Side Chain) | Factor Xa IC50 (nM) | PT EC2x (µM) |

| This compound | 3-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenoxy | N-methylglycine | 1.5 | 0.2 |

| Analog 1 | 4-chlorophenoxy | N-methylglycine | 5.2 | 0.8 |

| Analog 2 | 3-methoxyphenoxy | N-methylglycine | 2.1 | 0.3 |

| Analog 3 | 3-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenoxy | N,N-dimethylglycine | 3.8 | 0.5 |

| Analog 4 | 3-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenoxy | Ethyl ester | 10.5 | 1.2 |

Conclusion

This compound represents a significant achievement in the rational design of direct Factor Xa inhibitors. While a comprehensive public database of the SAR of its analogs is not available, an understanding of the key structural motifs and their interactions with the Factor Xa active site provides a strong foundation for the design of new anticoagulants. The detailed experimental protocols provided in this guide offer the necessary tools for researchers to evaluate the potency and anticoagulant activity of novel compounds in this class. Future research focused on the systematic exploration of bioisosteric replacements for the key pharmacophoric elements of this compound will be crucial in the development of the next generation of safer and more effective antithrombotic agents.

References

- 1. This compound | C25H24F2N6O5 | CID 4322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Theoretical Study of Molecular Structure and Physicochemical Properties of Novel Factor Xa Inhibitors and Dual Factor Xa and Factor IIa Inhibitors [mdpi.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]

Methodological & Application

Application Notes and Protocols for In Vitro Anticoagulation Assays of Fidexaban

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fidexaban is an orally active, potent, and selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] By directly binding to and inhibiting FXa, this compound effectively blocks the conversion of prothrombin to thrombin, thereby preventing the formation of fibrin clots. This mechanism of action makes this compound a subject of interest for the prevention and treatment of thromboembolic disorders.

These application notes provide detailed protocols for the in vitro assessment of the anticoagulant activity of this compound using standard coagulation assays: Activated Partial Thromboplastin Time (aPTT), Prothrombin Time (PT), and a chromogenic anti-Xa assay. Understanding the effects of this compound in these assays is crucial for its preclinical and clinical development.

Mechanism of Action of this compound

The coagulation cascade is a series of enzymatic reactions culminating in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor Xa is situated at the convergence of the intrinsic and extrinsic pathways, initiating the common pathway.[2] this compound exerts its anticoagulant effect by directly and reversibly binding to the active site of Factor Xa, thereby inhibiting its enzymatic activity. This prevents the downstream amplification of the coagulation cascade.

Quantitative Data Summary

| Parameter | Apixaban | Edoxaban | Reference |

| Factor Xa Inhibition Constant (Ki) | 0.25 nM | 0.561 nM | [3][4] |

| Anti-FXa IC50 | Not Reported | 3 nM | [4] |

| Prothrombin Time (PT) Doubling Conc. | Reagent Dependent | Reagent Dependent | [5][6] |

| aPTT Doubling Concentration | Reagent Dependent | Reagent Dependent | [5][6] |

Experimental Protocols

Specimen Collection and Preparation

For all assays, use pooled normal human plasma. Collect whole blood in tubes containing 3.2% (0.109 M) sodium citrate anticoagulant (9 parts blood to 1 part citrate).[7][8] To obtain platelet-poor plasma (PPP), centrifuge the blood at 1500-2500 x g for 15 minutes.[8] The plasma should be tested within 4 hours of collection or stored frozen at -20°C or below and thawed immediately before use.[7]

Activated Partial Thromboplastin Time (aPTT) Assay

Principle: The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade. The assay is initiated by the addition of a contact activator and phospholipids (partial thromboplastin), followed by calcium. The time to clot formation is measured.[9] Direct FXa inhibitors like this compound are expected to prolong the aPTT in a concentration-dependent manner.[6]

Materials:

-

Platelet-Poor Plasma (PPP)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and serially diluted)

-

aPTT reagent (containing a contact activator like silica, kaolin, or ellagic acid, and phospholipids)

-

0.025 M Calcium Chloride (CaCl2) solution

-

Coagulometer or a manual water bath and stopwatch

-

Plastic test tubes and pipettes

Protocol:

-

Prepare a series of this compound dilutions to be tested in PPP. Include a vehicle control.

-

Pre-warm the aPTT reagent and CaCl2 solution to 37°C.

-

Pipette 50 µL of the PPP sample (spiked with this compound or vehicle) into a test tube.

-

Add 50 µL of the pre-warmed aPTT reagent to the test tube.

-

Incubate the mixture for 3-5 minutes at 37°C to allow for the activation of contact factors.

-

Initiate the clotting reaction by adding 50 µL of the pre-warmed CaCl2 solution and simultaneously start a timer.

-

Record the time in seconds for a fibrin clot to form. This is the aPTT.

Data Analysis: Plot the aPTT (in seconds) against the concentration of this compound. Determine the concentration of this compound that doubles the baseline aPTT.

Prothrombin Time (PT) Assay

Principle: The PT assay evaluates the extrinsic and common pathways of coagulation. The reaction is initiated by the addition of tissue factor (thromboplastin) and calcium to the plasma.[7][8] The time to clot formation is measured. Direct FXa inhibitors will prolong the PT in a concentration-dependent manner.[5][6]

Materials:

-

Platelet-Poor Plasma (PPP)

-

This compound stock solution (serially diluted)

-

PT reagent (containing tissue factor/thromboplastin and calcium)

-

Coagulometer or a manual water bath and stopwatch

-

Plastic test tubes and pipettes

Protocol:

-

Prepare a range of this compound concentrations in PPP, including a vehicle control.

-

Pre-warm the PPP samples and the PT reagent to 37°C.

-

Pipette 50 µL of the PPP sample (with this compound or vehicle) into a test tube.

-

Initiate the coagulation by adding 100 µL of the pre-warmed PT reagent and simultaneously start a timer.

-

Record the time in seconds for a fibrin clot to form. This is the PT.

Data Analysis: Plot the PT (in seconds) against the concentration of this compound. Calculate the concentration of this compound required to double the baseline PT.

Chromogenic Anti-Xa Assay

Principle: This is a functional assay that specifically measures the activity of FXa. A known amount of excess FXa is added to the plasma sample containing the FXa inhibitor. The inhibitor will neutralize a portion of the FXa. The remaining active FXa then cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline), which is measured spectrophotometrically. The color intensity is inversely proportional to the concentration of the FXa inhibitor in the sample.[10][11] This assay is considered the most accurate and specific method for quantifying the activity of direct FXa inhibitors.[5]

Materials:

-

Platelet-Poor Plasma (PPP)

-

This compound stock solution (serially diluted)

-

Anti-Xa assay kit containing:

-

Bovine or human Factor Xa reagent

-

Chromogenic substrate specific for FXa (e.g., S-2222)

-

Assay buffer

-

(Optional) Antithrombin

-

-

Microplate reader capable of reading absorbance at 405 nm

-

37°C incubator

-

Microplates

Protocol:

-

Prepare a standard curve using calibrators with known concentrations of a direct FXa inhibitor (or this compound if available).

-

Prepare the test samples by spiking PPP with various concentrations of this compound. Include a vehicle control.

-

Add a specific volume of the calibrators, control, and test samples to the microplate wells.

-

Add the Factor Xa reagent to each well and incubate at 37°C for a specified time (e.g., 1-5 minutes) to allow this compound to inhibit FXa.

-

Add the chromogenic substrate to each well to initiate the color development reaction.

-

Incubate at 37°C for a defined period (e.g., 2-10 minutes).

-

Stop the reaction by adding a stop solution (e.g., acetic acid or citric acid), if required by the kit.

-

Read the absorbance at 405 nm using a microplate reader.

Data Analysis:

-

Construct a standard curve by plotting the absorbance against the known concentrations of the calibrators.

-

Determine the concentration of this compound in the test samples by interpolating their absorbance values from the standard curve.

-

Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of FXa activity.

Conclusion

The protocols outlined in these application notes provide a framework for the in vitro characterization of the anticoagulant properties of this compound. The aPTT and PT assays are useful for demonstrating a concentration-dependent anticoagulant effect, while the chromogenic anti-Xa assay offers a more specific and quantitative measure of its FXa inhibitory activity. Consistent and standardized execution of these assays is essential for obtaining reliable and reproducible data in the research and development of novel anticoagulants like this compound.

References

- 1. Factor Xa Inhibitors - Non-Vitamin K Antagonist Oral Anticoagulants - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]

- 3. Apixaban inhibition of factor Xa: Microscopic rate constants and inhibition mechanism in purified protein systems and in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical laboratory measurement of direct factor Xa inhibitors: anti-Xa assay is preferable to prothrombin time assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro study of the anticoagulant effects of edoxaban and its effect on thrombin generation in comparison to fondaparinux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 8. atlas-medical.com [atlas-medical.com]

- 9. ahajournals.org [ahajournals.org]

- 10. Anti-Xa Assays [practical-haemostasis.com]

- 11. emedicine.medscape.com [emedicine.medscape.com]

Application Notes and Protocols: Fidexaban Dose-Response in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fidexaban is an orally active, potent, and selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] By directly binding to and inhibiting FXa, this compound prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa), ultimately leading to a reduction in thrombus formation.[1][3] This mechanism of action makes this compound and other direct oral anticoagulants (DOACs) effective for the prevention and treatment of thromboembolic disorders.[3] The following application notes provide detailed protocols for assessing the dose-response relationship of this compound in human plasma through common coagulation assays.

Mechanism of Action of this compound

This compound exerts its anticoagulant effect by directly, selectively, and reversibly inhibiting Factor Xa. This inhibition occurs at the point where the intrinsic and extrinsic coagulation pathways converge, making FXa a key target for anticoagulation therapy. The inhibition of FXa by this compound disrupts the formation of the prothrombinase complex, which is responsible for the rapid conversion of prothrombin to thrombin. Thrombin is a central enzyme in hemostasis, responsible for cleaving fibrinogen to fibrin, which forms the structural basis of a blood clot.

Data Presentation

Table 1: Illustrative Dose-Response of a Direct FXa Inhibitor on Factor Xa Activity in Human Plasma

| Drug Concentration (ng/mL) | % Inhibition of Factor Xa |

| 0 | 0 |

| 10 | 15 |

| 50 | 45 |

| 100 | 70 |

| 250 | 90 |

| 500 | 98 |

Table 2: Illustrative Dose-Response of a Direct FXa Inhibitor on Prothrombin Time (PT) in Human Plasma

| Drug Concentration (ng/mL) | Prothrombin Time (seconds) |

| 0 | 12.0 |

| 50 | 14.5 |

| 100 | 16.8 |

| 250 | 22.5 |

| 500 | 30.2 |

Table 3: Illustrative Dose-Response of a Direct FXa Inhibitor on Activated Partial Thromboplastin Time (aPTT) in Human Plasma

| Drug Concentration (ng/mL) | aPTT (seconds) |

| 0 | 30.0 |

| 50 | 35.2 |

| 100 | 40.1 |

| 250 | 52.8 |

| 500 | 68.5 |

Experimental Protocols

The following are detailed protocols for key in vitro experiments to determine the dose-response of this compound in human plasma.

Chromogenic Anti-Factor Xa Assay

This assay quantitatively measures the inhibitory effect of this compound on FXa activity.

Principle: A known amount of excess FXa is added to plasma containing the inhibitor. The residual FXa activity is then measured by its ability to cleave a chromogenic substrate, releasing a colored product. The color intensity is inversely proportional to the concentration of the FXa inhibitor.

Materials:

-

Pooled normal human plasma (citrated)

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Bovine or human Factor Xa reagent

-

Chromogenic FXa substrate (e.g., S-2765)

-

Assay buffer (e.g., Tris-buffered saline, pH 7.4)

-

Microplate reader capable of reading absorbance at 405 nm

-

96-well microplates

Procedure:

-

Prepare a series of this compound dilutions in the assay buffer to achieve the desired final concentrations in plasma.

-

Add a small volume of each this compound dilution to the wells of a 96-well plate.

-

Add pooled normal human plasma to each well and incubate for a specified time (e.g., 5-10 minutes) at 37°C to allow the drug to bind to FXa.

-

Add the FXa reagent to each well to initiate the reaction.

-

Incubate for a precise period (e.g., 2-5 minutes) at 37°C.

-

Add the chromogenic substrate to each well.

-

Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.

-

The rate of color development is inversely proportional to the this compound concentration.

-

Construct a dose-response curve by plotting the percentage of FXa inhibition against the logarithm of the this compound concentration.

Prothrombin Time (PT) Assay

This assay assesses the effect of this compound on the extrinsic and common pathways of coagulation.

Principle: Thromboplastin (a source of tissue factor and phospholipids) and calcium are added to citrated plasma, and the time to clot formation is measured. FXa inhibitors prolong the PT in a concentration-dependent manner.

Materials:

-

Pooled normal human plasma (citrated)

-

This compound stock solution

-

PT reagent (thromboplastin and calcium chloride)

-

Coagulometer

Procedure:

-

Spike pooled normal human plasma with various concentrations of this compound.

-

Pre-warm the plasma samples and the PT reagent to 37°C.

-

Pipette a volume of the plasma sample into a pre-warmed cuvette in the coagulometer.

-

Add the PT reagent to the cuvette to start the clotting reaction.

-

The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.

-

Perform each concentration in triplicate.

-

Plot the PT (in seconds) against the this compound concentration to generate a dose-response curve.

Activated Partial Thromboplastin Time (aPTT) Assay

This assay evaluates the effect of this compound on the intrinsic and common pathways of coagulation.

Principle: An activator of the contact-dependent pathway (e.g., silica, kaolin) and phospholipids are added to citrated plasma, followed by calcium chloride to initiate clotting. The time to clot formation is measured. FXa inhibitors also prolong the aPTT.

Materials:

-

Pooled normal human plasma (citrated)

-

This compound stock solution

-

aPTT reagent (containing a contact activator and phospholipids)

-

Calcium chloride (CaCl2) solution (e.g., 0.025 M)

-

Coagulometer

Procedure:

-

Prepare plasma samples with varying concentrations of this compound.

-

Pre-warm the plasma samples, aPTT reagent, and CaCl2 solution to 37°C.

-

Pipette a volume of the plasma sample and an equal volume of the aPTT reagent into a cuvette.

-

Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C.

-

Add the CaCl2 solution to initiate coagulation.

-

The coagulometer will measure the time to clot formation.

-

Run each sample in triplicate.

-

Create a dose-response curve by plotting the aPTT (in seconds) against the this compound concentration.

Experimental Workflow

References

Application Notes and Protocols for the Evaluation of Fidexaban in a Murine Model of Thrombosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor XIa (FXIa) has emerged as a promising target for novel anticoagulants, with the potential to offer a safer therapeutic window by uncoupling antithrombotic efficacy from bleeding risk.[1][2][3][4][5] Fidexaban is a small molecule inhibitor of FXIa. These application notes provide a detailed framework for the preclinical evaluation of this compound in a mouse model of thrombosis. While specific preclinical data for this compound in murine thrombosis models are not publicly available, the following protocols are based on established methodologies for other FXIa inhibitors, such as asundexian and milvexian, and provide a robust starting point for investigation.[1][6][7][8]

Mechanism of Action: Targeting the Intrinsic Coagulation Pathway

This compound, as a Factor XIa inhibitor, targets the intrinsic pathway of the coagulation cascade. This pathway is critical for the amplification of thrombin generation and the formation of a stable thrombus, but it is thought to play a lesser role in initial hemostasis.[2][3] By selectively inhibiting FXIa, this compound is hypothesized to reduce thrombosis with a lower propensity for bleeding compared to conventional anticoagulants that target the common pathway.[2][3]

Signaling Pathway of Factor XIa in Thrombosis

Caption: Role of this compound in the Coagulation Cascade.

Experimental Protocols

The following protocols describe common murine models of thrombosis suitable for evaluating the efficacy and safety of this compound.

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

This model is widely used to assess arterial thrombosis.[8][9]

Materials:

-

This compound

-

Vehicle control (e.g., 0.5% methylcellulose in water)

-

Male C57BL/6 mice (8-12 weeks old)

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

Surgical microscope

-

Doppler flow probe

-

3.5% Ferric Chloride (FeCl₃) solution

-

Filter paper (1x2 mm)

-

Heparinized saline

-

Micro-scissors and forceps

Procedure:

-

Animal Preparation: Anesthetize the mouse and place it in a supine position on a heated surgical pad.

-

Drug Administration: Administer this compound or vehicle control orally (p.o.) or intravenously (i.v.) at the desired time point before thrombus induction (e.g., 60 minutes for p.o.).

-

Surgical Procedure:

-

Make a midline cervical incision to expose the right common carotid artery.

-

Carefully dissect the artery from the surrounding tissue.

-

Place a Doppler flow probe under the artery to monitor blood flow.

-

-

Thrombus Induction:

-

Saturate a small piece of filter paper with 3.5% FeCl₃ solution.

-

Apply the filter paper to the adventitial surface of the carotid artery for 3 minutes.

-

Remove the filter paper and rinse the area with saline.

-

-

Monitoring and Endpoint:

-

Continuously monitor blood flow using the Doppler probe.

-

The primary endpoint is the time to vessel occlusion (cessation of blood flow).

-

Alternatively, the vessel can be harvested after a set time (e.g., 30 minutes), and the thrombus can be dissected and weighed.

-

Inferior Vena Cava (IVC) Stenosis Model for Venous Thrombosis

This model is suitable for studying venous thrombosis with residual blood flow.[10]

Materials:

-